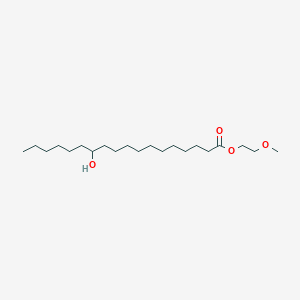

2-Methoxyethyl 12-hydroxyoctadecanoate

Description

2-Methoxyethyl 12-hydroxyoctadecanoate is a synthetic ester derived from 12-hydroxyoctadecanoic acid (12-hydroxystearic acid) and 2-methoxyethanol. While direct references to this compound are absent in the provided evidence, its structural analogs, such as 2-hydroxyethyl 12-hydroxyoctadecanoate and methyl 12-hydroxyoctadecanoate, are well-documented. These esters are characterized by their amphiphilic nature, combining a long hydrophobic alkyl chain with polar hydroxyl and ester groups. Applications range from industrial lubricants to pharmaceutical surfactants, depending on the ester substituent .

Properties

IUPAC Name |

2-methoxyethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-12-15-20(22)16-13-10-8-6-7-9-11-14-17-21(23)25-19-18-24-2/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTMQTARNSGNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217321 | |

| Record name | Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-84-5 | |

| Record name | Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6641-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6641-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-methoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

12-Hydroxyoctadecanoic acid+2-MethoxyethanolH2SO42-Methoxyethyl 12-hydroxyoctadecanoate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Types of Reactions:

Oxidation: The hydroxyl group on the 12th carbon can undergo oxidation to form a ketone.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 12-Ketooctadecanoic acid.

Reduction: 2-Methoxyethyl 12-hydroxyoctadecanol.

Substitution: 2-Substituted ethyl 12-hydroxyoctadecanoate.

Scientific Research Applications

2-Methoxyethyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group on the 12th carbon allows it to form hydrogen bonds with biological molecules, potentially altering their function. The ester group can be hydrolyzed by esterases, releasing 12-hydroxyoctadecanoic acid and 2-methoxyethanol, which may exert their own biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the ester group significantly influences physical properties. Below is a comparative analysis:

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Methoxyethyl 12-hydroxyoctadecanoate* | Not available | C21H42O5 | 374.56 (calculated) | Methoxyethyl group (less polar than hydroxyl) |

| 2-Hydroxyethyl 12-hydroxyoctadecanoate | 102725-12-2 | C20H40O4 | 344.53 | Hydroxyethyl group (enhanced hydrophilicity) |

| Methyl 12-hydroxyoctadecanoate | 141-23-1 | C19H38O3 | 314.50 | Methyl group (low polarity, compact structure) |

*Note: Data for this compound are inferred from analogs.

- Polarity and Solubility: The methoxyethyl group in 2-methoxyethyl derivatives reduces polarity compared to hydroxyethyl analogs (e.g., Solutol HS 15), likely decreasing water solubility but improving miscibility with organic solvents. Methyl esters (e.g., methyl 12-hydroxyoctadecanoate) exhibit even lower polarity, making them suitable for hydrophobic applications .

Reactivity and Stability

- Hydrolysis Resistance : Methoxyethyl esters are more resistant to hydrolysis than hydroxyethyl esters due to the absence of a reactive hydroxyl group. Methyl esters, however, are prone to saponification under alkaline conditions .

- Methyl esters are less prone to oxidation than hydroxyethyl derivatives due to reduced hydrogen bonding .

Biological Activity

2-Methoxyethyl 12-hydroxyoctadecanoate, also known as a fatty acid derivative, has garnered attention for its biological activity, particularly in the context of cellular interactions and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxyethyl group and a hydroxyl group at the 12th carbon of the octadecanoate chain. This configuration is thought to influence its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHO |

| Molecular Weight | 320.54 g/mol |

| CAS Number | 6641-84-5 |

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes. The hydroxyl group on the 12th carbon is believed to enhance membrane fluidity and permeability, facilitating the compound's entry into cells. Once inside, it may modulate various signaling pathways by interacting with specific enzymes or receptors involved in lipid metabolism and inflammatory responses .

Biological Activity

1. Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that the compound can scavenge free radicals effectively.

2. Anti-inflammatory Effects:

The compound has shown potential in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing conditions characterized by chronic inflammation .

3. Neuroprotective Effects:

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been observed to enhance neuronal survival in models of neurodegeneration by modulating apoptotic pathways and promoting cell survival signals .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a dose-dependent scavenging effect, with significant activity observed at concentrations above 50 µM.

Case Study 2: Anti-inflammatory Response

A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound led to a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent in immune-mediated conditions.

Research Findings Summary

Recent studies have provided insights into the biological effects of this compound:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Effective scavenging of free radicals |

| Anti-inflammatory Mechanism | Inhibition of pro-inflammatory cytokines |

| Neuroprotection | Enhanced neuronal survival in neurodegenerative models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.